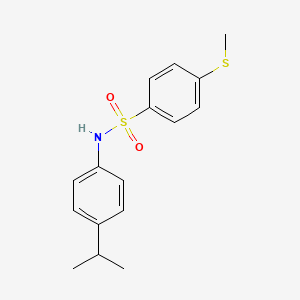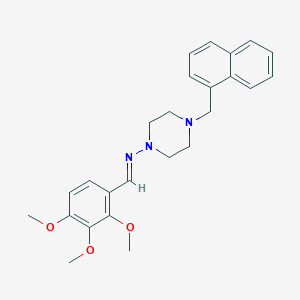![molecular formula C12H8ClF3N2O2 B5788880 N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5788880.png)
N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which is known for its unique chemical properties and its ability to enhance the biological activity of molecules. The presence of the oxazole ring further adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine in a non-chlorinated organic solvent at temperatures ranging from 20°C to 60°C . The reaction is typically carried out under inert conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can activate the histone acetyltransferase (HAT) activity of p300/EP300/E1A binding protein, leading to alterations in chromatin acetylation . This activity can influence gene expression and has implications for treating various diseases, including neuropsychiatric and neurodegenerative disorders.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Used as a small molecule activator of HAT.
Fasentin: Another compound with a similar trifluoromethyl group, used as a glucose transporter inhibitor.
Uniqueness
N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-12-oxazole-3-carboxamide stands out due to its unique combination of a trifluoromethyl group and an oxazole ring, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and influence gene expression makes it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-6-4-10(18-20-6)11(19)17-7-2-3-9(13)8(5-7)12(14,15)16/h2-5H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJZJIQVFIPOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3,5-dimethoxybenzoate](/img/structure/B5788798.png)
![5-methyl-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![3-[[2-(3-methylbutoxy)benzoyl]amino]propanoic acid](/img/structure/B5788810.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)

![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)

![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5788893.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5788900.png)
![3-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5788903.png)
![2-[3-(dimethylamino)benzoyl]-N-methylhydrazinecarbothioamide](/img/structure/B5788906.png)
